molecular formula C17H21N7 B1415684 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine CAS No. 1105196-33-5

2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine

Cat. No.: B1415684
CAS No.: 1105196-33-5
M. Wt: 323.4 g/mol
InChI Key: VIZFUPILPNZDGS-UHFFFAOYSA-N
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Description

“2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” is a chemical compound with the molecular formula C17H21N7. It is used in various scientific research and has been the subject of several studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study conducted by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. These derivatives demonstrated notable cytotoxic activities against specific cancer cell lines, as well as inhibition of 5-lipoxygenase, an enzyme associated with inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Novel Derivatives

Svete et al. (2015) reported on the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, which includes pyrazolopyrimidine derivatives. These compounds were prepared through a series of chemical reactions and characterized by NMR, showcasing their potential for various applications in medicinal chemistry (Svete et al., 2015).

Antitumor Activity

Maftei et al. (2016) investigated novel oxadiazole and trifluoromethylpyridine derivatives related to natural products. These compounds, which include pyrazolopyrimidine structures, were assessed for their antitumor activity, with several compounds exhibiting promising results (Maftei et al., 2016).

Adenosine Antagonists

Chebib and Quinn (1997) synthesized and tested 1-phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists. These compounds demonstrated significant affinity for adenosine receptors, suggesting their potential use in treating conditions related to these receptors (Chebib & Quinn, 1997).

Antifungal Activity

Zhang et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines derivatives and their antifungal abilities. Some of these compounds showed good antifungal properties against various phytopathogenic fungi, indicating their potential use in agricultural or pharmaceutical applications (Zhang et al., 2016).

Safety and Hazards

The safety and hazards associated with “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the research and application of “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .

Biochemical Analysis

Biochemical Properties

2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is acetylcholinesterase (AChE), where it acts as an inhibitor . The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance cognitive functions and memory . In cancer cells, the inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition is a result of both competitive and non-competitive mechanisms, as the compound can bind to multiple sites on the enzyme . Similarly, the interaction with CDK2 involves binding to the ATP-binding pocket, preventing the phosphorylation of key substrates required for cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under extreme conditions, potentially reducing its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive functions without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . In cancer models, higher doses are required to achieve significant inhibition of CDK2 and induce apoptosis in tumor cells . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that are excreted via the kidneys . The interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes such as acetylcholinesterase and CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.

Properties

IUPAC Name

2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c18-6-7-24-17-15(12-21-24)16(19-13-20-17)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-5,12-13H,6-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFUPILPNZDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.